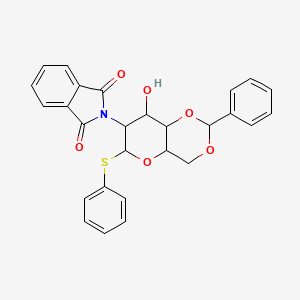
Phenyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-thioglucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-thioglucopyranoside is a complex organic compound with significant biomedical applications. It is extensively investigated in the realm of biomedicine, particularly in studying various afflictions. The compound belongs to the category of monosaccharides and glycosides, with a molecular formula of C27H23NO6S and a molecular weight of 489.54.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-thioglucopyranoside typically involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反应分析
Types of Reactions
Phenyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs.
科学研究应用
Phenyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-thioglucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a probe in glycobiology studies to investigate carbohydrate-binding proteins and their interactions.
Biology: The compound aids in studying the functions of carbohydrates in biological systems.
Medicine: It has promising prospects in biomedical research, particularly in understanding and treating various diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of Phenyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-thioglucopyranoside involves its interaction with specific molecular targets and pathways. It is commonly employed as a probe in glycobiology studies, aiding in the research of carbohydrate-binding proteins and their involvement in various diseases. The compound’s effects are mediated through its ability to bind to these proteins and modulate their functions.
相似化合物的比较
Similar Compounds
Phenyl 2-deoxy-2-phthalimido-b-D-thioglucopyranoside: This compound is also used in glycobiology studies and has similar applications in biomedical research.
4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside: Another related compound with similar structural features and applications.
Uniqueness
Phenyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-thioglucopyranoside stands out due to its specific structural configuration, which provides unique binding properties and reactivity. This uniqueness makes it particularly valuable in studying complex biological interactions and developing new therapeutic agents.
属性
分子式 |
C27H23NO6S |
|---|---|
分子量 |
489.5 g/mol |
IUPAC 名称 |
2-(8-hydroxy-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C27H23NO6S/c29-22-21(28-24(30)18-13-7-8-14-19(18)25(28)31)27(35-17-11-5-2-6-12-17)33-20-15-32-26(34-23(20)22)16-9-3-1-4-10-16/h1-14,20-23,26-27,29H,15H2 |
InChI 键 |
KDJHVQWJOWXBGE-UHFFFAOYSA-N |
规范 SMILES |
C1C2C(C(C(C(O2)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)O)OC(O1)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


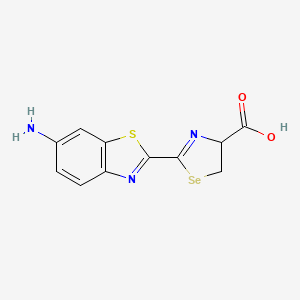

![rac-(1R,2R)-2-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12307998.png)
![rac-tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B12308006.png)
![12-Formyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile](/img/structure/B12308008.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(oxan-4-yl)methyl]propanoic acid](/img/structure/B12308017.png)
![rac-(2R,3S)-2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12308025.png)
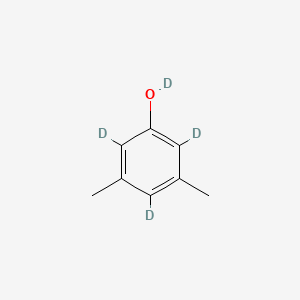
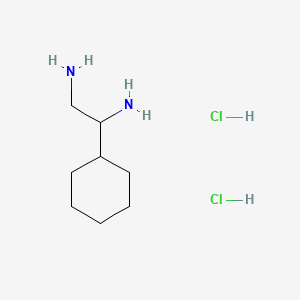
![methyl 2-amino-4-[(3S)-3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl]-5-fluorobenzoate](/img/structure/B12308047.png)
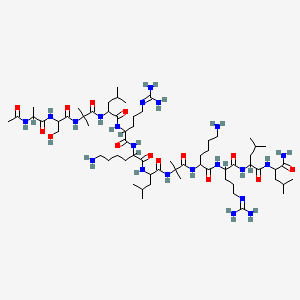
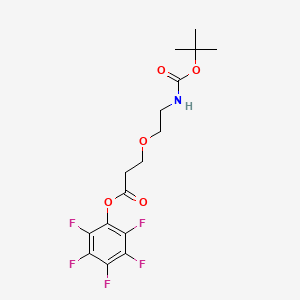
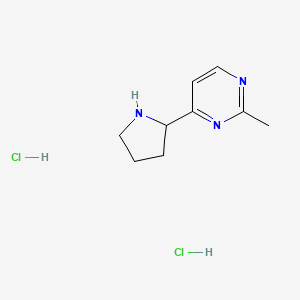
![rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12308069.png)
